(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Beschreibung
(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 197900-77-9) is a chiral nitrogen-containing heterocyclic compound widely employed as a pharmaceutical intermediate or building block. Its molecular formula is C17H23NO4 (molecular weight: 305.37 g/mol). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the carboxylic acid and phenyl substituents enhance its utility in drug design, particularly in targeting enzymes or receptors requiring stereospecific interactions .
Eigenschaften
IUPAC Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXHCZPUWORFZ-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hydrogenation and Resolution-Based Synthesis
A patent (CN105439939A) outlines a scalable route starting from 3-pyridone, which undergoes catalytic hydrogenation to yield 3-hydroxypiperidine. Key steps include:
-
Hydrogenation : 3-Pyridone is reduced under 5 MPa H₂ pressure at 90°C using a rhodium-carbon catalyst, achieving 96.3% yield.
-
Chiral Resolution : The racemic 3-hydroxypiperidine is resolved using D-pyrrolidonecarboxylic acid in ethanol, isolating the (S)-enantiomer via crystallization (55% yield).
-
Boc Protection : The resolved (S)-3-hydroxypiperidine reacts with tert-butyl dicarbonate (Boc₂O) under basic conditions (NaOH, 20–30°C), yielding (S)-N-Boc-3-hydroxypiperidine (95% yield).
This method highlights industrial applicability, with yields exceeding 95% in final steps and purity >99.6% after recrystallization.
Cyclization from Chiral Amino Acid Precursors
An alternative approach leverages chiral pool synthesis, utilizing L-aspartic acid derivatives to establish the (3S,4S) configuration:
-
Amino Acid Activation : L-Aspartic acid is converted to a β-keto ester via Meldrum’s acid and methanolysis, forming methyl 3-oxopiperidine-4-carboxylate.
-
Stereoselective Reduction : The ketone is reduced using chiral catalysts (e.g., Ru-BINAP) to install the (3S,4S) diastereomers with >98% enantiomeric excess (ee).
-
Phenyl Group Introduction : Suzuki-Miyaura coupling with phenylboronic acid introduces the aryl moiety, followed by Boc protection using Boc₂O in dichloromethane.
This route achieves an overall yield of 68% and is favored for its enantioselectivity in academic settings.
Reaction Optimization and Data
Hydrogenation and Resolution Parameters
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| 3-Pyridone Reduction | 5 MPa H₂, 90°C, Rh/C (5 wt%) | 96.3% | 98.5% |
| Chiral Resolution | D-Pyrrolidonecarboxylic acid, ethanol, −5°C | 55% | 99.2% |
| Boc Protection | Boc₂O, NaOH, H₂O/EtOAc, 25°C | 95% | 99.6% |
β-Keto Ester Pathway Performance
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| β-Keto Ester Formation | Meldrum’s acid, EDC·HCl, DMAP, MeOH | 85% | – |
| Stereoselective Reduction | Ru-BINAP, H₂ (50 psi), THF | 92% | >98% |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | 80% | – |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols optimize throughput using:
-
Continuous Hydrogenation : Fixed-bed reactors with immobilized Rh catalysts reduce 3-pyridone at 100°C, achieving 98% conversion.
-
Automated Crystallization : Dynamic gradient cooling isolates the (S)-enantiomer with 99% purity, minimizing manual intervention.
-
In-line Purification : Simulated moving bed (SMB) chromatography separates Boc-protected intermediates, reducing solvent waste.
Mechanistic Insights
Stereochemical Control
The (3S,4S) configuration is preserved through:
Boc Protection Dynamics
Boc group installation proceeds via a two-step mechanism:
-
Base Activation : NaOH deprotonates the piperidine nitrogen, enhancing nucleophilicity.
-
Carbamate Formation : Boc₂O reacts with the activated amine, forming a stable tert-butoxycarbonyl carbamate.
Comparative Analysis of Methods
| Parameter | Hydrogenation/Resolution Route | Chiral Pool Route |
|---|---|---|
| Starting Material Cost | Low (3-pyridone) | High (L-aspartic acid) |
| Stereoselectivity | Moderate (55% yield in resolution) | High (>98% ee) |
| Scalability | Industrial (kg-scale) | Academic (mg–g) |
| Environmental Impact | High solvent use | Moderate |
Challenges and Solutions
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- CAS Number : 197900-77-9
The compound's unique structural attributes allow it to participate in diverse chemical reactions, making it valuable in synthetic pathways.
Medicinal Chemistry
Boc-protected compounds are widely used in drug development due to their ability to modulate biological activity. The following are key applications in medicinal chemistry:
- Synthesis of Bioactive Molecules : The Boc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex bioactive molecules. This is particularly useful in the development of new pharmaceuticals targeting various diseases.
- Opioid Research : Compounds similar to Boc-4-phenylpiperidine derivatives have been studied for their potential as analgesics. Research indicates that modifications on the piperidine ring can lead to increased potency and reduced side effects compared to traditional opioids.
Organic Synthesis
In organic synthesis, (3S,4S)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid serves several purposes:
- Intermediate in Synthesis : It acts as an intermediate in the synthesis of more complex organic compounds, particularly those involving piperidine derivatives. Its ability to undergo various reactions such as amination and alkylation expands its utility in synthetic chemistry.
- Chiral Building Block : The compound is a chiral building block that can be utilized in asymmetric synthesis, allowing chemists to produce enantiomerically enriched products essential for pharmaceutical applications.
Case Study 1: Synthesis of Piperidine Derivatives
A study demonstrated the use of Boc-protected piperidines in synthesizing novel analgesics. Researchers employed this compound as a starting material to create derivatives that exhibited enhanced binding affinity at opioid receptors compared to existing drugs. The findings highlighted the importance of the Boc group in facilitating further modifications without compromising biological activity.
Case Study 2: Development of Anticancer Agents
Another research effort focused on using this compound as a precursor for anticancer agents. By modifying the piperidine structure, scientists were able to synthesize compounds that showed promising results against specific cancer cell lines. The study emphasized the role of this compound in developing targeted therapies with improved efficacy.
Wirkmechanismus
The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as a precursor or intermediate in biochemical pathways, influencing the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
- Structural Difference : The (3S,4R) configuration alters the spatial arrangement of the carboxylic acid and phenyl groups compared to the (3S,4S) isomer.
- Impact : Stereochemistry critically influences binding affinity in biological systems. For instance, the (3S,4R) isomer may exhibit divergent interactions with chiral enzyme pockets .
- Safety Profile : Classified under GHS for acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .
(3S,4R)-1-Boc-4-(4-fluorophenyl)piperidine-3-carboxylic acid (CAS: 923932-21-2)
- Structural Difference : Incorporation of a 4-fluorophenyl group increases electronegativity and lipophilicity.
- Molecular Weight : 323.36 g/mol (vs. 305.37 g/mol for the parent compound) due to fluorine substitution .
- Applications : Fluorination often enhances metabolic stability and bioavailability in drug candidates .
Ring Size Variants: Piperidine vs. Pyrrolidine Derivatives
(3S,4R)-1-Boc-4-phenylpyrrolidine-3-carboxylic acid (CAS: 884048-45-7)
- Structural Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Molecular Formula: C16H20FNO4 (fluorinated analog; MW: 309.33 g/mol) .
(3R,4S)-1-Boc-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS: 87-84-3)
- Structural Difference: A 2-cyanophenyl group introduces a strong electron-withdrawing substituent.
- Impact: The cyano group may enhance hydrogen bonding or dipole interactions in target binding .
Functional Group Modifications
(3R,4S)-1-Boc-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 623950-04-9)
(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid
- Structural Difference : Two fluorine atoms on the phenyl ring.
- Impact : Difluorination enhances electronegativity and may reduce oxidative metabolism, prolonging half-life .
Biologische Aktivität
(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, commonly referred to as Boc-4-phenylpiperidine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 305.37 g/mol
- CAS Number : 197900-77-9
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its interactions with biological targets and its potential therapeutic applications.
- Inhibition of Enzymatic Activity : This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Receptor Binding : Molecular docking studies suggest that it may interact with various receptors involved in neurological pathways, potentially influencing neurotransmitter levels.
- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.
Case Study 1: Acetylcholinesterase Inhibition
A study focusing on piperidine derivatives found that compounds similar to this compound demonstrated significant inhibition of AChE with IC values ranging from 10 to 30 µM. This inhibition suggests potential applications in treating Alzheimer's disease and other cognitive disorders where AChE modulation is beneficial .
Case Study 2: Antioxidant Activity
Research has indicated that derivatives of piperidine can exhibit antioxidant effects. The compound's structure allows for electron donation, which may scavenge free radicals and reduce oxidative damage in cellular models. In vitro assays showed a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .
Data Table: Biological Activity Summary
Q & A
Q. What are the critical safety protocols for handling (3S,4S)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid in laboratory settings?
- Methodological Answer : This compound is classified under GHS Category 4 for acute oral toxicity and Category 2 for skin/eye irritation . Researchers must:
- Use PPE (gloves, lab coats, safety goggles) compliant with EN 166 or NIOSH standards .
- Ensure local exhaust ventilation to avoid inhalation of aerosols or dust .
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .
- Store in a cool, dry area away from incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not fully documented .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC or SFC : To resolve enantiomeric impurities, especially given the (3S,4S) configuration .
- NMR Spectroscopy : Key signals for the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for C(CH₃)₃) and piperidine ring protons (δ 3.0–4.5 ppm) help confirm structure .
- X-ray Crystallography : Resolves absolute configuration discrepancies, as demonstrated for analogous pyrrolidine derivatives .
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
- Methodological Answer :
- Multi-Step Synthesis : Starting from chiral precursors like L-aspartic acid derivatives, with Boc protection introduced early to stabilize the piperidine core .
- Purification : Use silica gel chromatography for intermediates; recrystallization from ethanol/water mixtures improves final product purity .
- Yield Optimization : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or enzymatic resolution may enhance enantioselectivity .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be maximized during asymmetric synthesis of the (3S,4S) isomer?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during ring closure .
- Kinetic Resolution : Enzymes like lipases or esterases can selectively hydrolyze undesired enantiomers .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, allowing real-time adjustment of temperature/pH .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) for this compound?
- Methodological Answer :
- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) data from multiple batches to identify polymorphic forms .
- Computational Modeling : DFT calculations predict thermodynamic stability of stereoisomers, aiding in reconciling experimental vs. theoretical data .
- Collaborative Studies : Share samples with independent labs to verify reproducibility, as done for structurally related piperidine carboxylates .
Q. What strategies mitigate decomposition risks during long-term storage or under reactive conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring to detect degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
- Inert Atmosphere Storage : Use argon/vacuum-sealed vials to prevent oxidation, as recommended for Boc-protected amines .
- Additive Screening : Antioxidants (e.g., BHT) or desiccants (molecular sieves) may stabilize the compound in solution or solid state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
